9,11-Octadecadienoic acid
Overview
Description
9,11-Octadecadienoic acid, also known as Rumenic acid, is a type of Conjugated Linoleic Acid (CLA) . It is an isomer of 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) and is present in tomato juice .
Synthesis Analysis
The synthesis of 9,11-Octadecadienoic acid has been reported in the context of its presence in tomato juice . The compound 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), which is an isomer of 9-oxo-ODA, is developed in tomato juice . The reaction conditions for maximum production of 9c,11t-18:2 from chemical reaction have also been studied .Molecular Structure Analysis
The molecular formula of 9,11-Octadecadienoic acid is C18H32O2 . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3, (H,19,20)/b8-7-,10-9- .Scientific Research Applications
Specific Scientific Field
The research is conducted in the field of Health and Nutrition , specifically focusing on obesity-related diseases .
Summary of the Application
9,11-Octadecadienoic acid, specifically the 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) isomer, is found in tomato juice . It acts as a potent peroxisome proliferator-activated receptor α (PPARα) agonist . PPARα is a ligand-activated transcription factor that regulates energy metabolism .
Methods of Application or Experimental Procedures
In vitro luciferase assay experiments were conducted to determine the PPARα activation potential of 13-oxo-ODA . The luciferase activity of 13-oxo-ODA was compared with that of 9-oxo-ODA and conjugated linoleic acid (CLA), a well-known potent PPARα activator . Additionally, obese KK-Ay mice were treated with 13-oxo-ODA as part of a high-fat diet .
Results or Outcomes
The study found that 13-oxo-ODA significantly induced PPARα activation . Moreover, the luciferase activity of 13-oxo-ODA was stronger than that of 9-oxo-ODA and CLA . Treatment with 13-oxo-ODA decreased the levels of plasma and hepatic triglycerides in obese KK-Ay mice fed a high-fat diet . These findings suggest that 13-oxo-ODA could potentially improve obesity-induced dyslipidemia and hepatic steatosis .
Application 2: Biochemical Transformation
Specific Scientific Field
The research is conducted in the field of Biochemistry , specifically focusing on the transformation of linoleic acid .
Summary of the Application
9,11-Octadecadienoic acid, specifically the 13(S)-Hydroxy-9,11-(Z,E)-octadecadienoic acid (13S-HODE) isomer, can be efficiently transformed from linoleic acid using putative lipoxygenases from cyanobacteria .
Methods of Application or Experimental Procedures
The transformation of linoleic acid into 13S-HODE was achieved using putative lipoxygenases from cyanobacteria . The 1H NMR data of the product 13S-HODE was obtained and analyzed .
Results or Outcomes
The study found that the specific activity of Po-LOX is 33 U/mg . This indicates that the transformation of linoleic acid into 13S-HODE using putative lipoxygenases from cyanobacteria is efficient .
Application 3: Anti-Inflammatory Agent
Specific Scientific Field
The research is conducted in the field of Pharmacology , specifically focusing on anti-inflammatory agents .
Summary of the Application
9,11-Octadecadienoic acid, specifically the 13(S)-Hydroxy-9,11-(Z,E)-octadecadienoic acid (13S-HODE) isomer, has been found to have anti-inflammatory properties . It is produced from linoleic acid by the action of 15-lipoxygenase .
Methods of Application or Experimental Procedures
The anti-inflammatory properties of 13S-HODE were studied using various in vitro and in vivo models of inflammation . The effects of 13S-HODE on the production of pro-inflammatory cytokines and the activation of NF-kB were examined .
Results or Outcomes
The study found that 13S-HODE significantly reduced the production of pro-inflammatory cytokines and inhibited the activation of NF-kB . These findings suggest that 13S-HODE could potentially be used as an anti-inflammatory agent .
Safety And Hazards
properties
IUPAC Name |
(9E,11E)-octadeca-9,11-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-XBLVEGMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873030 | |
Record name | Isolinoleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | (9E,11E)-Octadecadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9,11-Octadecadienoic acid | |
CAS RN |
1839-11-8, 544-71-8 | |
Record name | 9,11-Linoleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isolinoleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-Octadecadienoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isolinoleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,11-Octadecadienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOLINOLEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO6AJ7F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (9E,11E)-Octadecadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.